K-Ras(G12C) inhibitor 12

Beschreibung

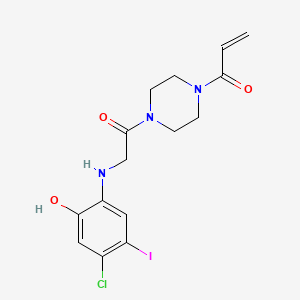

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIFBWVNHLXJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Covalent and Allosteric Inhibition

An In-Depth Technical Guide to the Mechanism of Action of K-Ras(G12C) Inhibitor 12

For decades, the K-Ras oncogene was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The discovery of specific covalent inhibitors targeting the K-Ras(G12C) mutation, a prevalent driver in non-small cell lung cancer and other solid tumors, marked a paradigm shift in precision oncology. This compound is a key tool compound from this class that irreversibly binds to the mutant protein, locking it in an inactive state. This guide provides a detailed technical overview of its mechanism of action for researchers, scientists, and drug development professionals.

This compound is an allosteric inhibitor that irreversibly binds to the oncogenic K-Ras(G12C) mutant protein.[1] Its mechanism is defined by three key features:

-

State-Dependent Binding : The inhibitor selectively binds to K-Ras when it is in its inactive, guanosine diphosphate (GDP)-bound state.[2][3] The active, GTP-bound state of K-Ras undergoes a conformational change that closes the binding pocket, preventing inhibitor engagement.

-

Covalent Modification : The inhibitor possesses an electrophilic warhead (an acrylamide group) that forms a permanent, covalent bond with the thiol group of the mutant cysteine residue at position 12 (C12).[2][4] This irreversible binding ensures sustained target inhibition.

-

Allosteric Inhibition : The inhibitor binds to a novel, inducible pocket on the K-Ras protein located beneath the effector-binding region known as Switch-II (S-IIP).[2][4][5] By occupying this pocket, the inhibitor allosterically disrupts the protein's conformation, achieving two critical outcomes:

-

It prevents the interaction between K-Ras(G12C) and its downstream effector proteins, such as RAF kinases.[1]

-

It traps K-Ras(G12C) in the inactive GDP-bound state by sterically hindering the binding of guanine nucleotide exchange factors (GEFs) like SOS1, which are necessary for exchanging GDP for GTP.[2][3]

-

Because the inhibitor can only bind to the GDP-bound form, its efficacy is dependent on the intrinsic GTPase activity of the K-Ras(G12C) protein, which allows it to cycle from the active GTP-bound state back to the inactive GDP-bound state.[2]

Quantitative Bioactivity and Cellular Effects

This compound demonstrates potent and specific activity in both biochemical and cellular assays. Its efficacy is typically measured by its ability to inhibit the phosphorylation of downstream kinases, particularly ERK, and to reduce the viability of cancer cell lines harboring the K-Ras(G12C) mutation.

| Parameter | Value | Assay System |

| K-Ras(G12C) Inhibition (IC50) | 0.537 µM | Biochemical Assay |

| p-ERK Inhibition (IC50) | 1.3 µM | MIA PaCa-2 Cells (Pancreatic) |

| 3.7 µM | A549 Cells (Lung) | |

| Cell Viability (EC50) | 0.32 µM | H1792 Cells (Lung) |

Impact on Downstream Signaling Pathways

K-Ras acts as a critical node, activating multiple downstream pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascade blocked by this compound is the MAPK pathway.

-

MAPK Pathway (RAF-MEK-ERK) : This is the canonical and most well-studied effector pathway of Ras. Upon binding GTP, K-Ras recruits RAF kinases to the cell membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. Inhibition of K-Ras(G12C) leads to a potent and rapid decrease in phosphorylated ERK (p-ERK).[2][6]

-

PI3K/AKT/mTOR Pathway : K-Ras also directly activates phosphoinositide 3-kinase (PI3K), which triggers the AKT/mTOR signaling cascade, a key regulator of cell survival, metabolism, and apoptosis.[2][6] While K-Ras(G12C) inhibitors do suppress this pathway, the effect is often more subtle and context-dependent compared to the profound inhibition of the MAPK pathway.[2]

Experimental Protocols

Characterizing the mechanism of action of this compound involves a suite of biochemical, biophysical, and cell-based assays.

Biochemical Assays for Binding and Activity

-

Objective : To quantify the inhibitor's binding affinity and its effect on K-Ras nucleotide exchange.

-

Methodology :

-

Protein Expression and Purification : Recombinant human K-Ras(G12C) protein is expressed in E. coli and purified.

-

Nucleotide Exchange Assay : These assays monitor the exchange of fluorescently labeled GDP for non-labeled GTP.[7] A common format is a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[8][9]

-

Procedure :

-

K-Ras(G12C) protein is pre-loaded with a fluorescent GDP analog.

-

The inhibitor is incubated with the K-Ras(G12C)-GDP complex.

-

A GEF (e.g., SOS1) and excess GTP are added to initiate the exchange reaction.

-

The rate of exchange is measured by the change in fluorescence over time. Inhibition is quantified by a decrease in the exchange rate, from which an IC50 value can be derived.[8][10]

-

-

Cell-Based Assays for Signaling Inhibition

-

Objective : To measure the inhibitor's effect on downstream signaling pathways in a cellular context.

-

Methodology :

-

Cell Culture : K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.

-

Compound Treatment : Cells are treated with a dose-response curve of the inhibitor for a specified time (e.g., 2-4 hours).

-

Protein Lysis and Quantification : Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting (Immunoblotting) :

-

Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT) and total proteins (e.g., ERK, AKT) as loading controls.

-

Secondary antibodies conjugated to horseradish peroxidase (HRP) are used for detection via chemiluminescence.

-

Band intensities are quantified to determine the concentration-dependent inhibition of signal pathway activation.

-

-

Cell Viability and Apoptosis Assays

-

Objective : To determine the functional consequence of K-Ras(G12C) inhibition on cancer cell survival and death.

-

Methodology :

-

Cell Plating and Treatment : Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72-120 hours).

-

Viability Measurement (e.g., CellTiter-Glo®) : This assay quantifies ATP levels, which correlate with the number of metabolically active cells. Luminescence is measured to determine the percentage of viable cells relative to a vehicle control, and an EC50 value is calculated.

-

Apoptosis Measurement (e.g., Caspase-Glo® 3/7) : This assay measures the activity of caspases 3 and 7, key executioners of apoptosis. An increase in the luminescent signal indicates induction of apoptosis.

-

Mechanisms of Therapeutic Resistance

Despite the initial efficacy of K-Ras(G12C) inhibitors, tumors can develop resistance through various mechanisms. Understanding these is crucial for developing combination therapies.

-

On-Target Resistance : This involves genetic alterations to the K-Ras protein itself.

-

Secondary KRAS Mutations : New mutations can arise in the KRAS gene that either prevent the inhibitor from binding to the Switch-II pocket or lock K-Ras in the active, GTP-bound state, rendering it insensitive to the GDP-state-selective inhibitor.[11][12]

-

KRAS G12C Amplification : Increased copy number of the KRAS G12C allele can raise the total amount of protein to a level that overwhelms the inhibitor.[11]

-

-

Off-Target Resistance (Bypass Mechanisms) : This involves the activation of alternative signaling pathways that bypass the need for K-Ras(G12C).

-

Receptor Tyrosine Kinase (RTK) Reactivation : Inhibition of the MAPK pathway relieves negative feedback loops, leading to the hyperactivation of upstream RTKs like EGFR.[13][14] These RTKs can then activate wild-type RAS isoforms (HRAS, NRAS) or other signaling molecules like PI3K, reactivating downstream proliferation signals.[13][15]

-

Bypass Track Activation : Acquired mutations or amplifications in other oncogenes downstream of or parallel to K-Ras, such as BRAF, NRAS, or MET, can drive proliferation independently of K-Ras(G12C).[11][12]

-

Histologic Transformation : In some cases, the tumor can change its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, a lineage that may be less dependent on K-Ras signaling.[11][14]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 12. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the K-Ras(G12C) Inhibitor 12: Effects on GDP/GTP Exchange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of K-Ras(G12C) inhibitor 12, focusing on its mechanism of action and its specific effects on the crucial process of GDP/GTP nucleotide exchange. This document synthesizes key findings, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions and signaling pathways involved.

Introduction: Targeting the "Undruggable" K-Ras(G12C)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cell signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] Somatic mutations in KRAS are among the most common drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell proliferation and survival.[3][4]

The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[5] For decades, the absence of deep, druggable pockets on the K-Ras surface rendered it notoriously difficult to target directly. The development of this compound and similar molecules represents a landmark achievement, exploiting the unique chemical properties of the mutant cysteine residue.[6][7] These inhibitors are allosteric, binding covalently to a novel pocket and locking the oncoprotein in an inactive state.[6][8] This guide focuses specifically on the impact of inhibitor 12 on the GDP/GTP exchange dynamics, a cornerstone of its therapeutic effect.

Mechanism of Action: Allosteric Inhibition and Conformational Trapping

This compound is a small molecule that functions as an irreversible, allosteric inhibitor.[6][8] Its mechanism is highly specific to the G12C mutant, as it relies on the nucleophilic cysteine for covalent binding.[6][7]

Key aspects of its mechanism include:

-

Binding to a Novel Pocket: Crystallographic studies revealed that the inhibitor binds to a previously unappreciated pocket located beneath the effector-binding switch-II region, which is termed the switch-II pocket (S-IIP).[6][7] This pocket is accessible only when K-Ras(G12C) is in its inactive, GDP-bound conformation.[1]

-

Disruption of Switch Regions: Upon binding, the inhibitor disrupts the conformation of both the switch-I and switch-II regions.[6][7] These regions are critical for interactions with downstream effectors like Raf kinases.

-

Subversion of Nucleotide Affinity: The most profound effect of this allosteric modulation is the alteration of the nucleotide-binding preference of K-Ras(G12C). The inhibitor subverts the native preference, causing the protein to strongly favor GDP over GTP.[6][7] This effectively traps K-Ras(G12C) in its "off" state, preventing its activation and subsequent downstream signaling.[1]

Quantitative Data: Effect on Nucleotide Affinity

The binding of inhibitor 12 fundamentally alters the equilibrium of nucleotide binding in K-Ras(G12C). While the unmodified oncoprotein shows a slight preference for GTP, the inhibitor-bound form displays a significantly decreased affinity for GTP relative to GDP. This shift is the critical factor that leads to the accumulation of the inactive K-Ras(G12C)-GDP complex.[6]

| Condition | Relative Affinity (GTP vs. GDP) | Key Finding |

| K-Ras(G12C) without Inhibitor | 0.6 ± 0.2[6] | Slight preference for GTP, promoting the active state. |

| K-Ras(G12C) with Inhibitor 12 | 3.5 ± 0.8[6] | GTP affinity is significantly decreased, favoring the inactive GDP-bound state. |

Experimental Protocols: Assessing GDP/GTP Exchange

The effect of inhibitors on nucleotide exchange is commonly measured using biochemical assays. A key method is the SOS1-mediated nucleotide exchange assay, which reconstitutes the physiological activation process. These assays often use fluorescence-based detection methods.

Protocol: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This protocol is a representative example based on commercially available kits and published methodologies for measuring K-Ras activation.[4][9][10] It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of GTP to K-Ras.

Objective: To quantify the ability of this compound to prevent SOS1-mediated exchange of GDP for GTP on the K-Ras(G12C) protein.

Materials:

-

His-tagged, GDP-loaded K-Ras(G12C) protein

-

SOS1 protein (catalytic domain)

-

This compound

-

Fluorescently-labeled GTP analog (e.g., DY-647P1-GTP)

-

Terbium-labeled anti-His antibody (TR-FRET donor)

-

Assay Buffer (e.g., 30 mM Tris pH 7.5, 1 mM DTT, MgCl₂)

-

384-well microplate (low-volume, black)

-

Plate reader capable of TR-FRET detection

Procedure:

-

Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

-

In the microplate, add the diluted inhibitor to wells.

-

Add GDP-loaded K-Ras(G12C) protein to each well.

-

Incubate for 30-60 minutes at room temperature to allow the covalent inhibitor to bind to the GDP-bound K-Ras(G12C).

-

-

Initiation of Nucleotide Exchange:

-

Prepare a solution containing the GEF (SOS1) and the fluorescently-labeled GTP.

-

Add this solution to the wells to initiate the exchange reaction. The SOS1 will facilitate the release of GDP, allowing the fluorescent GTP to bind.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add the Terbium-labeled anti-His antibody to each well. This antibody will bind to the His-tagged K-Ras(G12C) protein.

-

Incubate for 30-60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the Terbium emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

A high ratio indicates proximity between the donor (on K-Ras) and the acceptor (fluorescent GTP), meaning nucleotide exchange has occurred.

-

In the presence of an effective inhibitor like inhibitor 12, GDP is not exchanged for the fluorescent GTP. This results in a low TR-FRET ratio.

-

Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

Visualizations: Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows.

Caption: K-Ras(G12C) signaling pathway and point of intervention for Inhibitor 12.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of K-Ras(G12C) Inhibitor 12 (Adagrasib)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways significantly affected by the K-Ras(G12C) inhibitor 12, also known as MRTX849 or Adagrasib. By covalently locking the K-Ras(G12C) mutant in an inactive, GDP-bound state, Adagrasib initiates a cascade of molecular events that extend beyond the primary target, influencing interconnected signaling networks and eliciting complex cellular responses, including mechanisms of adaptive resistance.[1][2][3] This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology.

Introduction to K-Ras(G12C) and the Mechanism of Adagrasib

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine to cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell growth and tumorigenesis.[1] Adagrasib (MRTX849) is a potent and selective covalent inhibitor that irreversibly binds to the mutant cysteine residue of K-Ras(G12C), trapping it in its inactive GDP-bound state.[1][2] This direct inhibition is the initial event that triggers a series of downstream consequences.

Primary Downstream Signaling Pathways Affected by Adagrasib

The immediate and primary consequence of Adagrasib's inhibition of K-Ras(G12C) is the suppression of its canonical downstream effector pathways: the MAPK/ERK and PI3K/AKT signaling cascades.

The MAPK/ERK Pathway

The Raf-MEK-ERK cascade is a critical downstream effector of Ras signaling. Upon K-Ras(G12C) inhibition by Adagrasib, a significant reduction in the phosphorylation of key components of this pathway is observed. This leads to decreased cell proliferation and survival. The primary measurable effect is a dose-dependent decrease in phosphorylated ERK (pERK).[4]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of Ras, playing a vital role in cell growth, metabolism, and survival. Inhibition of K-Ras(G12C) by Adagrasib leads to a reduction in the activation of this pathway, although the effects can be more variable and cell-line dependent compared to the MAPK/ERK pathway. A key indicator of this pathway's suppression is the decreased phosphorylation of S6 ribosomal protein (pS6), a downstream target of mTOR.[4]

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of Adagrasib in suppressing downstream signaling has been quantified across various K-Ras(G12C) mutant cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) for cell viability and key signaling molecules.

Table 1: IC50 Values of Adagrasib for Cell Viability in K-Ras(G12C) Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |

| MIA PaCa-2 | Pancreatic | 10 - 973 | 0.2 - 1042 |

| H358 | Lung | 10 - 973 | 0.2 - 1042 |

| H2122 | Lung | 10 - 973 | 0.2 - 1042 |

| SW1573 | Lung | 10 - 973 | 0.2 - 1042 |

Data compiled from publicly available information on Adagrasib's in vitro activity.[4]

Table 2: IC50 Values of Adagrasib for Downstream Signaling Molecules

| Cell Line | Signaling Molecule | IC50 (nM) |

| Multiple | pERK (Thr202/Tyr204) | Single-digit nM |

| Multiple | pS6 (Ser235/236) | Single-digit nM |

| Multiple | DUSP6 expression | Single-digit nM |

Data reflects the potent on-target effect of Adagrasib on the MAPK pathway across various cell lines.[4]

Feedback Reactivation and Mechanisms of Resistance

A critical aspect of the downstream signaling landscape following Adagrasib treatment is the emergence of adaptive resistance. This is often driven by feedback reactivation of signaling pathways that bypass the inhibited K-Ras(G12C).

Feedback Activation of Wild-Type RAS

One of the primary mechanisms of resistance is the feedback activation of wild-type RAS isoforms (HRAS and NRAS).[5][6] Inhibition of the MAPK pathway by Adagrasib can relieve negative feedback loops, leading to increased signaling from receptor tyrosine kinases (RTKs) which in turn activate wild-type RAS, thereby reactivating the MAPK cascade.[5][6]

Acquired Mutations and Bypass Tracks

Prolonged treatment with Adagrasib can lead to the selection of cells with acquired resistance mechanisms. These include:

-

Secondary mutations in KRAS: Alterations at other sites of the KRAS protein can prevent Adagrasib binding or favor the active GTP-bound state.[7][8][9][10]

-

Mutations in other signaling molecules: Activating mutations in NRAS, BRAF, and MAP2K1 (MEK1) have been observed.[7][8]

-

Amplification of other oncogenes: MET amplification is a known mechanism of resistance.[7][8]

-

Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, and RAF1 can also drive resistance.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Adagrasib's effects on downstream signaling.

Western Blotting for Phosphorylated Protein Analysis

This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins like ERK and S6.

-

Cell Culture and Treatment: Plate K-Ras(G12C) mutant cells (e.g., MIA PaCa-2, H358) and allow them to adhere overnight. Treat cells with varying concentrations of Adagrasib or DMSO (vehicle control) for the desired time points (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pERK (e.g., Cell Signaling Technology, #4370), total ERK, pS6, and total S6 overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.

RNA-Seq for Transcriptomic Analysis

RNA sequencing provides a global view of the transcriptional changes induced by Adagrasib.

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation:

-

Assess RNA quality and quantity.

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA and synthesize cDNA.

-

Ligate sequencing adapters.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between Adagrasib-treated and control samples.

-

Perform pathway and gene set enrichment analysis to identify affected biological processes.

-

Mass Spectrometry-Based Proteomics for Global Protein Profiling

This technique allows for the unbiased identification and quantification of changes in the proteome following Adagrasib treatment.

-

Sample Preparation: Treat and lyse cells as for Western blotting.

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

-

LC-MS/MS Analysis:

-

Separate peptides by liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., MaxQuant).[12]

-

Quantify protein abundance across different conditions.

-

Perform statistical analysis to identify proteins with significantly altered expression.

-

Conduct pathway analysis on the differentially expressed proteins.

-

Conclusion

The K-Ras(G12C) inhibitor Adagrasib demonstrates potent and selective inhibition of its target, leading to the suppression of key downstream signaling pathways, notably the MAPK/ERK and PI3K/AKT/mTOR cascades. However, the cellular response to this targeted therapy is complex, often involving the activation of feedback loops and the development of bypass mechanisms that contribute to adaptive resistance. A thorough understanding of these downstream effects, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the development of effective combination therapies and for overcoming the challenge of resistance in K-Ras(G12C)-driven cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Transcriptomics and Proteomics of Cancer Cell Lines Cultivated by Physiological and Commercial Media [mdpi.com]

An In-depth Technical Guide on K-Ras(G12C) Inhibitor 12 and its Interplay with PI3K/AKT/mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of K-Ras(G12C) inhibitor 12, a pioneering molecule in the direct targeting of the historically "undruggable" KRAS oncoprotein. We delve into its mechanism of action, its effects on downstream signaling, with a particular focus on the PI3K/AKT/mTOR pathway, and the experimental methodologies used to characterize this inhibitor. This document is intended to be a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Introduction to K-Ras(G12C) and the Need for Targeted Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation, where glycine at codon 12 is substituted with cysteine, being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling cascades.

The development of direct and specific inhibitors for mutant KRAS has been a long-standing challenge in oncology. This compound emerged from a series of small molecules designed to irreversibly bind to the mutant cysteine residue of K-Ras(G12C), thereby allosterically modulating its function.[1]

This compound: Mechanism of Action

This compound is an allosteric and irreversible inhibitor that selectively targets the G12C mutant form of K-Ras.[1][2] Its mechanism of action is multifaceted:

-

Covalent Binding: The inhibitor possesses a reactive acrylamide group that forms a covalent bond with the thiol group of the mutant cysteine at position 12. This covalent linkage ensures a durable and irreversible inhibition.[1]

-

Allosteric Modulation: Crystallographic studies have revealed that the binding of inhibitors in this class occurs in a novel pocket located beneath the switch-II region of the K-Ras protein. This pocket is not apparent in the wild-type K-Ras structure.[1]

-

Disruption of Effector Interactions: The binding of inhibitor 12 to K-Ras(G12C) induces a conformational change that disrupts the switch-I and switch-II regions, which are critical for interactions with downstream effector proteins like RAF kinases and PI3K.[1]

-

Altered Nucleotide Preference: A key aspect of its mechanism is the subversion of the native nucleotide preference of K-Ras(G12C). The inhibitor-bound form of K-Ras(G12C) shows a strong preference for GDP over GTP, effectively trapping the oncoprotein in its inactive state.[1]

This multi-pronged mechanism effectively shuts down the oncogenic signaling driven by mutant K-Ras(G12C).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from the seminal publication by Ostrem et al. (2013) in Nature.[1]

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Viability) | H1792 | 0.32 µM | [1][2][3] |

| Relative GTP Affinity (Inhibitor-bound) | - | >10 | [1] |

| Relative GDP Affinity (Inhibitor-bound) | - | 0.05 | [1] |

EC50: Half-maximal effective concentration. Relative Affinity: Compared to the unbound K-Ras(G12C) protein.

| Cell Line | KRAS Mutation | Effect of Inhibitor 12 on Cell Viability | Reference |

| H1792 | G12C | Decreased viability and induced apoptosis | [1][2] |

| H358 | G12C | Decreased viability and induced apoptosis | [1] |

| H23 | G12C | Decreased viability | [1] |

| Calu-1 | G12C | Decreased viability | [1] |

| A549 | G12S | No significant effect on viability | [1] |

| H1299 | NRAS Q61K | No significant effect on viability | [1] |

| H1437 | Wild-type KRAS | No significant effect on viability | [1] |

Interplay with the PI3K/AKT/mTOR Signaling Pathway

While the primary downstream effector pathway of RAS is the MAPK pathway, the PI3K/AKT/mTOR pathway also plays a crucial role in KRAS-driven tumorigenesis. K-Ras, in its active GTP-bound state, can directly bind to and activate the p110α catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a plethora of downstream targets, including mTORC1, which in turn promotes protein synthesis, cell growth, and survival.

Although this compound effectively inactivates the mutant KRAS protein, cancer cells can develop resistance by reactivating the PI3K/AKT/mTOR pathway through various mechanisms, such as:

-

Feedback loops: Inhibition of the MAPK pathway can sometimes lead to a compensatory upregulation of the PI3K/AKT/mTOR pathway.

-

Co-occurring mutations: Activating mutations in key components of the PI3K pathway (e.g., PIK3CA, loss of PTEN) can render cells less dependent on KRAS signaling for the activation of this survival pathway.

-

Receptor Tyrosine Kinase (RTK) activation: Upregulation of RTKs can lead to the activation of PI3K, bypassing the need for direct KRAS activation.

Therefore, understanding the status and dynamics of the PI3K/AKT/mTOR pathway is critical when evaluating the efficacy of and potential resistance to K-Ras(G12C) inhibitors. Combination therapies that co-target K-Ras(G12C) and key nodes of the PI3K/AKT/mTOR pathway are a promising strategy to overcome resistance and enhance therapeutic efficacy.

Mandatory Visualizations

Signaling Pathways

Caption: K-Ras(G12C) and PI3K/AKT/mTOR signaling pathways.

Experimental Workflow

Caption: Workflow for characterizing K-Ras(G12C) inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and the descriptions in the foundational literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., H1792, H358, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

This compound

-

Human cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

This compound

-

Human cancer cell line with a K-Ras(G12C) mutation (e.g., H358)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the inhibitor.

Conclusion

This compound represents a landmark achievement in the quest to target oncogenic KRAS. Its unique allosteric and covalent mechanism of action provides a powerful tool to inactivate the mutant protein. However, the intricate signaling networks within cancer cells, particularly the adaptive responses involving the PI3K/AKT/mTOR pathway, highlight the need for a deeper understanding of resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation of K-Ras(G12C) inhibitors and the development of rational combination therapies to improve patient outcomes. This in-depth technical guide serves as a valuable resource for the scientific community dedicated to advancing the field of targeted cancer therapy.

References

Structural Biology of the K-Ras(G12C) Inhibitor 12 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the K-Ras(G12C) protein in complex with inhibitor 12 (ARS-853), a selective and covalent inhibitor. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this important therapeutic target.

Introduction to K-Ras(G12C) and Covalent Inhibition

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2][3] The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic driver, leading to constitutive activation of K-Ras and downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] The presence of the cysteine residue in the G12C mutant offers a unique opportunity for targeted covalent inhibition. Inhibitor 12, and its optimized analogue ARS-853, are designed to specifically and irreversibly bind to this mutant cysteine, locking the K-Ras(G12C) protein in an inactive, GDP-bound state.[4][5]

Structural Insights into the K-Ras(G12C)-Inhibitor 12 (ARS-853) Complex

The crystal structure of the K-Ras(G12C)-ARS-853 complex reveals that the inhibitor binds in a shallow pocket located near the switch-II region of the protein.[5] This binding is covalent, with the acrylamide warhead of the inhibitor forming a permanent bond with the thiol group of the Cys12 residue.[2] This interaction stabilizes the inactive GDP-bound conformation of K-Ras(G12C), preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby inhibiting the exchange of GDP for GTP, which is required for its activation.[2][5]

Key interactions between ARS-853 and K-Ras(G12C) involve residues within the switch-II pocket, which is not readily apparent in the apo structure of the protein.[6] The inhibitor-induced conformation of this pocket is critical for the high affinity and selectivity of the compound.[5]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of ARS-853 (a potent derivative of the initial compound 12) with K-Ras(G12C).

| Parameter | Value | Method | Reference |

| IC₅₀ | 2.5 µM | Cell Proliferation Assay | [3][4] |

| Rate of Covalent Engagement (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical Assay | [5] |

| Dissociation Constant (K_i) | ~200 µM | In vitro binding assay | [2] |

Experimental Protocols

X-Ray Crystallography

Determining the three-dimensional structure of the K-Ras(G12C)-inhibitor complex at atomic resolution is achieved through X-ray crystallography.

Protocol:

-

Protein Expression and Purification: Human K-Ras(G12C) (residues 1-169) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified K-Ras(G12C) protein, pre-loaded with GDP, is incubated with a molar excess of the inhibitor (e.g., ARS-853) to ensure complete covalent modification.

-

Crystallization: The protein-inhibitor complex is concentrated and subjected to vapor diffusion crystallization screening. A typical crystallization condition involves mixing the complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and a buffer at a specific pH.[7][8] Crystals are grown over several days to weeks.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9] The structure is solved by molecular replacement using a known K-Ras structure as a search model, followed by iterative rounds of model building and refinement.[8][9]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an alternative method for structure determination, particularly for complexes that are difficult to crystallize.

Protocol:

-

Sample Preparation: A purified K-Ras(G12C)-inhibitor complex is prepared as for crystallography. To overcome the small size of K-Ras for cryo-EM imaging, a molecular scaffold, such as a designed ankyrin repeat protein (DARPin), can be used to increase the overall particle size and provide fiducial marks for image alignment.[10][11][12]

-

Grid Preparation and Freezing: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.[12]

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The particle images are processed to determine their orientation and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.[11][12] An atomic model is then built into the density map and refined.

Nucleotide Exchange Assay

This biochemical assay is used to measure the ability of an inhibitor to lock K-Ras(G12C) in its inactive, GDP-bound state by preventing the exchange of GDP for a fluorescently labeled GTP analog.

Protocol:

-

Protein and Reagent Preparation: Purified, GDP-loaded K-Ras(G12C) is incubated with the test inhibitor. A fluorescent GTP analog (e.g., mant-GTP or BODIPY-GTP) and a guanine nucleotide exchange factor (GEF), such as SOS1, are prepared in an assay buffer.[13][14][15][16][17]

-

Assay Setup: The inhibitor-treated K-Ras(G12C) is mixed with the GEF in a microplate.

-

Initiation and Measurement: The nucleotide exchange reaction is initiated by the addition of the fluorescent GTP analog. The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to K-Ras, is monitored over time using a plate reader.[14][15][16]

-

Data Analysis: The rate of nucleotide exchange is calculated from the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in the exchange rate at various inhibitor concentrations.

Visualizations

Signaling Pathway

Caption: K-Ras(G12C) signaling pathway and the mechanism of action of Inhibitor 12 (ARS-853).

Experimental Workflow: X-Ray Crystallography

Caption: Workflow for determining the crystal structure of the K-Ras(G12C)-Inhibitor 12 complex.

Logical Relationship: Inhibitor Binding and Inactivation

References

- 1. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. rcsb.org [rcsb.org]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. frederick.cancer.gov [frederick.cancer.gov]

- 14. aurorabiolabs.com [aurorabiolabs.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Discovery and Synthesis of K-Ras(G12C) Inhibitor 12 (ARS-1620)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective K-Ras(G12C) inhibitor, compound 12, also known as ARS-1620. This document details the structure-based design, mechanism of action, and preclinical activity of this significant molecule in the quest to develop effective therapies against KRAS-mutant cancers.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, direct inhibition of K-Ras has been a formidable challenge, earning it the moniker of an "undruggable" target. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation results in a constitutively active K-Ras protein, perpetually signaling through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell growth.

The discovery of a switch-II pocket (S-IIP) on the GDP-bound, inactive state of K-Ras(G12C) provided a novel avenue for therapeutic intervention. The presence of the mutant cysteine residue within this pocket allows for the development of covalent inhibitors that can trap K-Ras(G12C) in its inactive state, thereby abrogating its oncogenic signaling. Compound 12 (ARS-1620) emerged from a structure-based drug design campaign as a potent and selective covalent inhibitor of K-Ras(G12C) with promising in vivo activity.[1][2]

Discovery and Structure-Based Design

The development of ARS-1620 was a culmination of a meticulous structure-based drug design effort aimed at improving the potency and pharmacokinetic properties of earlier generation K-Ras(G12C) inhibitors.

The discovery process began with the identification of initial hit compounds through screening campaigns that targeted the switch-II pocket of K-Ras(G12C). Subsequent lead optimization was heavily guided by X-ray crystallography, which provided detailed structural insights into the binding mode of inhibitors. This allowed for the rational design of modifications to the chemical scaffold to enhance potency and selectivity. A key breakthrough was the development of a quinazoline core that served as a versatile scaffold for optimization.[1] The acrylamide "warhead" was incorporated to form an irreversible covalent bond with the Cys12 residue. Further modifications were made to improve the compound's drug-like properties, including oral bioavailability and metabolic stability, ultimately leading to the selection of ARS-1620 as a clinical candidate.[2]

Synthesis of ARS-1620 (Compound 12)

While a detailed, step-by-step protocol from a single source is not publicly available, a representative synthetic route for ARS-1620 can be constructed based on known methods for quinazoline synthesis and the structure of the final compound. The synthesis likely involves the construction of the substituted quinazoline core followed by the coupling of the 4-(acryloyl)piperazin-1-yl moiety.

Representative Synthetic Scheme:

A plausible synthetic approach would begin with the synthesis of a suitably substituted anthranilic acid derivative, which would then be cyclized to form the quinazolinone core. Subsequent chlorination and nucleophilic aromatic substitution would introduce the piperazine group, followed by acylation to install the acrylamide warhead.

Mechanism of Action

ARS-1620 is an allosteric, covalent inhibitor that specifically targets the GDP-bound, inactive state of K-Ras(G12C).

The inhibitor binds to the switch-II pocket, which is accessible only in the GDP-bound conformation. The acrylamide moiety of ARS-1620 then forms a covalent bond with the thiol group of the Cys12 residue. This irreversible binding locks K-Ras(G12C) in its inactive state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thus blocking the exchange of GDP for GTP. By trapping K-Ras(G12C) in the "off" state, ARS-1620 effectively inhibits downstream signaling through both the MAPK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and induction of apoptosis in K-Ras(G12C) mutant cancer cells.[1]

Data Presentation

Biochemical Activity

| Parameter | Value | Assay Method | Reference |

| kinact/KI | 1,100 ± 200 M-1s-1 | Mass Spectrometry-based covalent engagement rate assay | [1] |

| IC50 (RAS signaling) | 120 nM | In vitro RAS signaling assay | [3] |

Cellular Activity

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Assay Method | Reference |

| H358 | NSCLC | G12C | 0.3 | Cell Viability Assay | [4] |

| H358 | NSCLC | G12C | 0.4 | CellTiter-Glo | [5] |

| H23 | NSCLC | G12C | 1.32 (average) | Not Specified | [6] |

| A549 | NSCLC | G12S | Inactive | Western Blot | [1] |

| H460 | NSCLC | Q61H | Inactive | Western Blot | [1] |

| H441 | NSCLC | G12V | Inactive | Xenograft | [4] |

In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F) | > 60% | Mouse | Oral gavage | [1][4] |

| Peak Tumor Concentration (50 mg/kg) | 1.5 µM | Mouse | Single oral dose | [7] |

| Peak Tumor Concentration (200 mg/kg) | 5.5 µM | Mouse | 5 daily oral doses | [7] |

| Tumor Growth Inhibition (TGI) | Significant regression | Mouse (MIA-PaCa2 xenograft) | 200 mg/kg, once daily | [4] |

| Tumor Growth Inhibition (TGI) | 47% | Mouse (NCI-H358 xenograft) | Not Specified | [8] |

Experimental Protocols

Biochemical Assays

K-Ras(G12C) Covalent Modification Rate Assay: The rate of covalent modification of K-Ras(G12C) by ARS-1620 can be determined using mass spectrometry. Recombinant K-Ras(G12C) protein is incubated with the inhibitor at various concentrations. The reaction is quenched at different time points, and the extent of protein modification is quantified by liquid chromatography-mass spectrometry (LC-MS). The observed rate constant (kobs) is determined for each inhibitor concentration, and the second-order rate constant (kinact/KI) is calculated from the slope of the plot of kobs versus inhibitor concentration.

Nucleotide Exchange Assay: Time-resolved fluorescence energy transfer (TR-FRET) assays are commonly used to monitor the exchange of GDP for GTP.[9][10] In this assay, K-Ras is pre-loaded with a fluorescently labeled GDP analog. The addition of a GEF (e.g., SOS1) and unlabeled GTP initiates the exchange reaction, leading to a change in the FRET signal. The ability of an inhibitor to prevent this exchange is measured by a decrease in the rate of signal change.

Cellular Assays

Cell Viability Assay (Sulforhodamine B - SRB): The SRB assay is a colorimetric method used to determine cell viability.[5][6][7][11][12]

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of ARS-1620 for a specified period (e.g., 72-96 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye, which binds to cellular proteins.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Western Blotting for K-Ras Signaling Pathway Analysis:

-

Treat K-Ras(G12C) mutant and wild-type cell lines with ARS-1620 for various times and at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of K-Ras pathway proteins (e.g., ERK, AKT, S6).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13][14][15]

In Vivo Xenograft Studies

Tumor Implantation and Treatment:

-

Subcutaneously implant human cancer cells harboring the K-Ras(G12C) mutation (e.g., NCI-H358, MIA-PaCa2) into immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer ARS-1620 orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).[1][2][4]

Tumor Volume Measurement and Data Analysis:

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).

-

Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[16]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Analyze the data by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) can be calculated.[17][18][19]

Conclusion

The discovery and development of ARS-1620 (compound 12) represent a landmark achievement in targeting the historically challenging K-Ras oncogene. Through a sophisticated structure-based design approach, a potent, selective, and orally bioavailable covalent inhibitor of K-Ras(G12C) was identified. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of ARS-1620, highlighting its significant potential as a therapeutic agent for KRAS G12C-driven cancers. The data and experimental protocols detailed herein serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat KRAS-mutant malignancies.

References

- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdlinx.com [mdlinx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 8. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. worldscientific.com [worldscientific.com]

- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements | Semantic Scholar [semanticscholar.org]

Cellular Targets of K-Ras(G12C) Inhibitor 12: A Technical Guide

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric binding pockets. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine at position 12 has marked a paradigm shift in targeted cancer therapy. K-Ras(G12C) inhibitor 12 is an allosteric inhibitor that belongs to this class of compounds.[1] This technical guide details the primary cellular target, mechanism of action, and downstream signaling consequences of this inhibitor class, providing a framework for researchers and drug development professionals. We consolidate quantitative data, outline key experimental protocols for target validation, and visualize the complex biological processes involved.

Primary Cellular Target and Mechanism of Action

The exclusive cellular target of this compound is the K-Ras protein harboring the G12C mutation. These inhibitors operate through a specific and covalent mechanism of action.

-

Targeting the Inactive State: The inhibitor selectively recognizes and binds to K-Ras(G12C) when it is in its inactive, guanosine diphosphate (GDP)-bound state.[2]

-

Covalent Modification: The inhibitor possesses a reactive group (an acrylamide warhead) that forms an irreversible covalent bond with the thiol group of the mutant cysteine residue at position 12.[2]

-

Allosteric Inhibition: This binding occurs in a newly identified, inducible pocket located in the Switch-II region (SIIP).[2][3] By occupying this pocket, the inhibitor allosterically modifies the protein's conformation.

-

Trapping K-Ras(G12C): This covalent modification traps the K-Ras(G12C) protein in an inactive conformation, preventing the exchange of GDP for guanosine triphosphate (GTP).[2]

-

Blocking Downstream Signaling: Trapped in the "off" state, K-Ras(G12C) is unable to engage with and activate its downstream effector proteins, thereby inhibiting oncogenic signaling.[3]

Inhibition of Downstream Signaling Pathways

By locking K-Ras(G12C) in an inactive state, the inhibitor effectively suppresses the key signaling pathways that drive tumor cell proliferation, survival, and growth. The most profoundly affected cascade is the MAPK pathway, with more variable effects on the PI3K-AKT pathway.

-

RAF-MEK-ERK (MAPK) Pathway: This is the primary downstream pathway regulated by KRAS. Inhibition of K-Ras(G12C) leads to a significant and robust reduction in the phosphorylation (and therefore activity) of RAF, MEK, and ERK.[4][5] The suppression of phosphorylated ERK (p-ERK) is a key biomarker of target engagement and pathway inhibition.[5]

-

PI3K-AKT-mTOR Pathway: KRAS can also activate the PI3K-AKT-mTOR pathway, which is crucial for cell survival and metabolism. The effect of K-Ras(G12C) inhibitors on this pathway can be more subtle and context-dependent.[2] In some cell lines, a clear reduction in phosphorylated AKT (p-AKT) is observed, while in others, the pathway appears to be less reliant on mutant KRAS signaling.[6]

Quantitative Data on Inhibitor Activity

While specific quantitative data for "this compound" is not extensively published, the tables below present representative data for well-characterized covalent inhibitors of this class, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a quantitative context for their biological effects.

Table 1: Representative Cellular Potency of K-Ras(G12C) Inhibitors Data is compiled from various preclinical studies and serves as an example for this class of inhibitors.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Adagrasib (MRTX849) | MIAPACA-2 | Pancreatic | 4.7 | [5] |

| Sotorasib (AMG 510) | H358 | NSCLC | 7 | Canon et al., 2019 |

| ARS1620 | H358 | NSCLC | ~10 | Janes et al., 2018[7] |

Table 2: Representative Effects on Downstream Signaling Illustrates the percentage reduction of key phosphorylated proteins following treatment with a K-Ras(G12C) inhibitor.

| Cell Line | Treatment | p-ERK Reduction | p-AKT Reduction | Reference |

| H358 (NSCLC) | ARS1620 (1µM) | >90% | ~50% | Janes et al., 2018[7] |

| LU65 (NSCLC) | ARS1620 (1µM) | >90% | >90% | Mani et al., 2019[6] |

| H23 (NSCLC) | ARS1620 (1µM) | >90% | >90% | Mani et al., 2019[6] |

| H2122 (NSCLC) | ARS1620 (1µM) | Minimal Effect | No Effect | Mani et al., 2019[6] |

Note: The heterogeneous response in p-AKT levels highlights the complex signaling networks and potential for resistance mechanisms across different cancer models.[6]

Experimental Protocols

Verifying the cellular targets and mechanism of action for a K-Ras(G12C) inhibitor requires specific biochemical and cell-based assays.

Target Engagement by Immunoaffinity LC-MS/MS

This protocol provides a highly sensitive method to directly quantify the amount of K-Ras(G12C) that is covalently bound by the inhibitor versus the unbound protein in a tumor sample.[8]

Objective: To determine the percentage of target occupancy in cells or tissues.

Methodology:

-

Sample Preparation: Lyse cells or homogenize tumor biopsies in buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA or similar assay.

-

Immunoaffinity Enrichment: Incubate the lysate with beads conjugated to a pan-RAS antibody to capture all KRAS protein (wild-type, unbound mutant, and inhibitor-bound mutant).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Elute and digest the captured proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) system.

-

Quantification: Specifically monitor for the peptide containing Cysteine-12. The unbound peptide will have a specific mass, while the inhibitor-bound peptide will have a mass shifted by the molecular weight of the inhibitor. The ratio of the inhibitor-bound peptide to the total (bound + unbound) peptide determines the target engagement percentage.[8]

Downstream Pathway Analysis by Western Blot

Objective: To measure the effect of the inhibitor on the activation state of downstream effector proteins.

Methodology:

-

Cell Culture and Treatment: Plate K-Ras(G12C) mutant cancer cells (e.g., NCI-H358) and allow them to adhere. Treat cells with a dose-response range of the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2, 24, 48 hours).

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-ERK, anti-p-AKT) and total proteins (e.g., anti-ERK, anti-AKT) as loading controls.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, normalizing to the vehicle control.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of the inhibitor.

Methodology:

-

Cell Seeding: Seed K-Ras(G12C) mutant and wild-type cells into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the K-Ras(G12C) inhibitor.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or a resazurin-based reagent).

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scispace.com [scispace.com]

- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-ERK in Response to K-Ras(G12C) Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at position 12 is replaced by cysteine, has been a focal point for targeted therapy development. K-Ras(G12C) inhibitors, such as the representative "K-Ras(G12C) inhibitor 12," are small molecules that covalently bind to the mutant cysteine, locking the K-Ras protein in an inactive, GDP-bound state.[1] This inactivation blocks downstream signaling through various effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2]

Phosphorylated ERK (p-ERK) is a key downstream effector in the MAPK signaling cascade. Therefore, Western blot analysis of p-ERK levels serves as a critical pharmacodynamic biomarker to assess the efficacy of K-Ras(G12C) inhibitors. A reduction in p-ERK levels upon inhibitor treatment indicates successful target engagement and pathway inhibition. However, studies have shown that cancer cells can develop adaptive resistance, often characterized by a rebound in p-ERK signaling over time.[3][4][5][6] This necessitates a thorough time-course analysis to understand the dynamics of inhibitor response.

These application notes provide a detailed protocol for performing Western blot analysis to measure p-ERK levels in cancer cells with the K-Ras(G12C) mutation following treatment with a K-Ras(G12C) inhibitor.

Signaling Pathway

The K-Ras(G12C) protein, when in its active GTP-bound state, initiates a phosphorylation cascade that leads to the activation of ERK. This compound traps the protein in its inactive GDP-bound form, thereby inhibiting this pathway.

Experimental Data

The following table summarizes the time-dependent effect of a representative K-Ras(G12C) inhibitor, ARS-1620, on p-ERK levels in the NCI-H358 human lung adenocarcinoma cell line, which harbors the K-Ras(G12C) mutation. Data is presented as the relative densitometry of p-ERK bands normalized to a loading control (GAPDH), with the untreated (0h) condition set to 100%. This data is representative of findings from studies analyzing the dynamics of p-ERK inhibition.[4]

| Time (hours) | Inhibitor Concentration | Average Relative p-ERK Level (%) | Standard Deviation (%) |

| 0 | 0 µM (DMSO) | 100 | 5.2 |

| 4 | 1 µM | 15 | 3.1 |

| 24 | 1 µM | 45 | 4.5 |

| 48 | 1 µM | 70 | 6.8 |

| 72 | 1 µM | 85 | 7.3 |

Experimental Workflow

A typical workflow for the Western blot analysis of p-ERK in response to a K-Ras(G12C) inhibitor involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection and analysis.

Detailed Protocol

This protocol is adapted from established methods for the Western blot analysis of p-ERK in K-Ras(G12C) mutant cell lines.[3][4]

Materials and Reagents:

-

K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium (e.g., RPMI-1640) and fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Dimethyl sulfoxide (DMSO) as vehicle control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

Mouse anti-GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture NCI-H358 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control for various time points (e.g., 0, 4, 24, 48, 72 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-